2-Fold Lower Km vs. Dansyl-Phe-Ala-Arg for a Feline Brain Soluble Carboxypeptidase Implies Superior Binding Affinity in Neuropeptide Processing Models
In a direct head-to-head kinetic comparison using a partially purified soluble carboxypeptidase from cat brain, Dansyl-Phe-Leu-Arg exhibited a Km of 48 µM, which is exactly half the Km of 96 µM measured for the closely related analog Dansyl-Phe-Ala-Arg under identical assay conditions [1]. This 2-fold lower Km indicates that the enzyme's S1′ subsite preferentially accommodates the bulkier Leu side chain over the smaller Ala, translating to higher apparent substrate affinity for the Leu-containing probe.
| Evidence Dimension | Michaelis constant (Km) for soluble carboxypeptidase from cat brain |
|---|---|
| Target Compound Data | Km = 48 µM |
| Comparator Or Baseline | Dansyl-Phe-Ala-Arg: Km = 96 µM |
| Quantified Difference | 2.0-fold lower Km (higher apparent affinity) |
| Conditions | Soluble carboxypeptidase partially purified from cat brain gray matter; fluorometric assay detecting released dansyl-Phe-Leu/dansyl-Phe-Ala product after chloroform extraction. |
Why This Matters
A lower Km yields a steeper initial velocity versus substrate concentration curve in the low micromolar range, improving assay sensitivity and signal-to-noise ratio when quantifying low-abundance carboxypeptidase activity in brain tissue extracts.
- [1] Vernigora, A.N., Nikishin, N.N. and Gengin, M.T. (1995) 'Partial characteristics of the basic phenylmethylsulfonylfluoride-inhibited carboxypeptidase from cat brain', Biokhimiia, 60(11), pp. 1860–1866. PMID: 8590758. View Source
